molecular formula C8H13N3S B1517356 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 933728-47-3

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No. B1517356
M. Wt: 183.28 g/mol
InChI Key: ICOBNRUDBYCJJZ-UHFFFAOYSA-N
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Description

The compound “4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a derivative of 1,3,4-thiadiazole . It is related to the compound “3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride”, which has a molecular weight of 219.74 .

Scientific Research Applications

Synthesis and Anticancer Activity

Novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, including derivatives with 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine structural motifs, were synthesized and evaluated for their antiproliferative effects on human leukemic cells. The study confirmed the synthesis through various spectral analyses and identified compounds with potent cytotoxic activities, capable of inducing cell death in leukemic cell lines, highlighting their potential as antiproliferative agents (Kothanahally S. Sharath Kumar et al., 2014).

Heterocyclic Synthesis and Biological Activities

Novel Scaffolds and Antimicrobial Activities

A range of novel scaffolds, including Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, were synthesized from stearic acid, showcasing diverse biological activities. The synthesized compounds demonstrated significant antimicrobial properties against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Abdelmotaal Abdelmajeid et al., 2017).

Histamine H3 Receptor Antagonism and Antidiabetic Effects

Histamine H3 Receptor Antagonism

A series of 2-piperidinopiperidine thiadiazoles were synthesized and evaluated as leads for histamine H3 receptor antagonists. One derivative, 4-(5-([1,4'-bipiperidin]-1'-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine, exhibited excellent potency and receptor occupancy, showcasing potential for antidiabetic efficacy in vivo, thus highlighting a new avenue for diabetes treatment research (Ashwin U. Rao et al., 2012).

Diverse Biological Activities of Thiazolidinediones

Antibacterial and Antifungal Activities

Synthesized 5-(aminomethylene)thiazolidine-2,4-dione derivatives, incorporating heterocyclic models derived from drug-like molecules, demonstrated significant antibacterial activity. Compounds with pyridine or piperazine moieties showed good to excellent antibacterial and antifungal activities, underscoring the potential of these derivatives in antimicrobial research (S. Mohanty et al., 2015).

Antimicrobial and Antitumor Applications

Leishmanicidal and Antitumor Activities

2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperidine and piperazinyl motifs, were synthesized and showcased potent leishmanicidal activity against Leishmania major promastigotes, surpassing traditional treatments like pentostam. The piperazine analog was highlighted as the most active compound, suggesting a promising direction for new leishmanicidal agents (A. Foroumadi et al., 2005).

properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBNRUDBYCJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652812
Record name 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

CAS RN

933728-47-3
Record name 4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 2
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 3
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 4
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 5
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 6
4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

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